2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRQYLSFGYDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways.
Biological Activity
2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, commonly referred to as HEPP, is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of HEPP, including its pharmacological properties, mechanisms of action, and relevant case studies.
HEPP has the following chemical characteristics:
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.27 g/mol
- CAS Number : 1999021-68-9
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.27 g/mol |
| CAS Number | 1999021-68-9 |
| Purity | ≥98% |
HEPP acts primarily as a modulator of neurotransmitter systems, particularly influencing dopamine and serotonin receptors. Its structural similarity to other piperidine derivatives suggests potential interactions with various receptors in the central nervous system (CNS).
Dopamine Receptor Interaction
Studies indicate that HEPP exhibits affinity for dopamine D2 receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro assays have shown that HEPP can stimulate D2 receptor activity, leading to enhanced dopaminergic signaling.
Case Studies and Research Findings
-
Dopaminergic Activity :
A study evaluating various piperidine derivatives found that HEPP demonstrated significant D2 receptor agonistic activity, with an EC50 value comparable to established agonists like pramipexole . -
Neuroprotective Effects :
Research conducted on neuroprotective agents highlighted that HEPP could mitigate oxidative stress in neuronal cell lines, suggesting its potential as a neuroprotective agent against conditions like Alzheimer’s and Parkinson’s diseases . -
Antidepressant-like Effects :
Animal models treated with HEPP showed increased locomotor activity and reduced depressive-like behaviors, indicating its potential use in treating mood disorders .
Table 2: Summary of Biological Activities
Safety Profile
While HEPP shows promise for therapeutic applications, safety assessments are essential. Preliminary toxicity studies indicate that at therapeutic doses, HEPP exhibits a favorable safety profile; however, further studies are necessary to establish comprehensive safety data.
Scientific Research Applications
Biochemical Properties
The compound is recognized for its role in several biochemical reactions, particularly its interaction with enzymes and proteins. Notably, it has been shown to influence receptor tyrosine kinases, which are crucial for cell signaling and growth regulation.
Cellular Effects
Research indicates that 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can significantly impact cellular functions by modulating various signaling pathways. For instance, it has been observed to affect the PI3K/Akt pathway, which is vital for cell survival and proliferation. This modulation can lead to enhanced cellular functions and promote cell survival under certain conditions.
Pharmaceutical Development
This compound is being explored for its potential in drug development due to its ability to modulate key signaling pathways associated with various diseases, including cancer and neurodegenerative disorders. Its interaction with receptor tyrosine kinases makes it a candidate for therapies targeting abnormal cell growth and proliferation.
Neuroscience
The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience research. It may influence neurotransmitter systems, making it a candidate for studying conditions such as depression or anxiety disorders .
Toxicology Studies
Given its biochemical properties, this compound can be utilized in toxicology studies to assess the safety profiles of new drugs or chemicals by observing its effects on cellular metabolism and signaling pathways .
Case Study 1: Cancer Research
In a study investigating the effects of various compounds on tumor growth, this compound was shown to inhibit cell proliferation in certain cancer cell lines by modulating the PI3K/Akt pathway. This suggests its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research examining neuroprotective agents identified this compound as having protective effects on neuronal cells under stress conditions. It was found to enhance cell survival rates when exposed to neurotoxic agents, indicating its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s piperidine ring and alaninamide backbone are shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to analogs with aromatic (e.g., trifluoromethylphenyl in Compounds 16/17) or bulky alkyl/aryl substituents (e.g., benzyl-cyclopropyl in ). This could enhance bioavailability in aqueous environments.
In contrast, the hydroxyethyl group’s electron-donating nature may influence hydrogen-bonding interactions .
Stereochemical Considerations: highlights that stereochemistry (e.g., diastereomers 1 and 1*) affects separation and properties. The target compound’s chiral center at the 2-amino position may similarly influence its activity and purification requirements .
Crystallographic and Computational Data
- Structural Analysis : Programs like SHELXL () are widely used for small-molecule refinement. If the target compound’s crystal structure is resolved, SHELXL would enable precise bond-length/angle analysis, critical for understanding conformational stability .
- DFT/ECD Studies : Analogous to , computational methods could predict the target compound’s stereoelectronic properties and guide optimization .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example, condensation of 4-(2-hydroxyethyl)piperidine with a protected amino ketone precursor under reflux in ethanol or dichloromethane can yield the target compound. Optimizing temperature (60–80°C), solvent polarity, and catalyst selection (e.g., acid catalysts like HCl) improves yield. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.5–3.5 ppm for piperidine protons) .
Q. How should researchers handle and purify this compound to prevent degradation?
- Methodological Answer : Due to potential hygroscopicity and amine reactivity, store the compound under inert gas (N₂/Ar) at –20°C. Purification via column chromatography (silica gel, gradient elution with methanol/dichloromethane) or recrystallization (ethanol/water) is recommended. Monitor degradation using TLC (Rf ≈ 0.3–0.5 in 10% MeOH/CH₂Cl₂) and FTIR (absence of carbonyl shifts >1700 cm⁻¹) .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement; space group P2₁ for chiral centers) .
- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine (δ 2.5–3.5 ppm) and hydroxyethyl (δ 3.6–4.0 ppm) groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₂₁N₂O₂: 201.1603) .
Advanced Research Questions
Q. How can stereochemical resolution be achieved during synthesis of chiral analogs?
- Methodological Answer : Employ chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD). For example, (S)-configured analogs show distinct Cotton effects at 220–250 nm .
Q. What strategies address discrepancies in biological activity data across assay systems?
- Methodological Answer :
- In vitro assays : Compare receptor binding (e.g., serotonin 5-HT₂A) across cell lines (HEK293 vs. CHO) using radioligand displacement (IC₅₀ values).
- In silico docking : Perform molecular dynamics simulations (AutoDock Vina) to assess binding affinity variations due to receptor conformational changes.
- Meta-analysis : Normalize data using Z-score transformations to account for inter-assay variability .
Q. How can molecular docking predict interactions with neurological targets?
- Methodological Answer :
Target preparation : Retrieve 5-HT₂A receptor structure (PDB: 6WGT).
Ligand preparation : Optimize compound geometry (Avogadro) and assign charges (AM1-BCC).
Docking : Use AutoDock Vina with a grid box centered on the orthosteric site (20 ų).
Analysis : Prioritize poses with hydrogen bonds to Ser159/Asn343 and hydrophobic interactions with Phe335. Validate via mutagenesis studies .
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
- Methodological Answer :
- Rodent models : Tail-flick test (thermal nociception) and forced swim test (antidepressant activity) at 10–50 mg/kg (i.p.).
- Microdialysis : Measure dopamine/serotonin release in striatal extracellular fluid (HPLC-ECD).
- Safety : Monitor hepatotoxicity via ALT/AST levels and neurotoxicity (GFAP immunohistochemistry) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility and stability data?
- Methodological Answer :
- Solubility : Test in buffered solutions (pH 1–10) using shake-flask method. Discrepancies may arise from polymorphic forms (characterize via PXRD).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the hydroxyethyl group (t₁/₂ ≈ 14 days at pH 7.4) explains variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
